molecular formula C7H7Cl2N3S2 B1366281 [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea

Cat. No.: B1366281
M. Wt: 268.2 g/mol
InChI Key: ZXSKCEDEXJKYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea is a chemical compound with a molecular formula of C7H7Cl2N3S2 This compound is known for its unique structure, which includes a thienyl group and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7Cl2N3S2

Molecular Weight

268.2 g/mol

IUPAC Name

[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)

InChI Key

ZXSKCEDEXJKYMC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl

Origin of Product

United States

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